molecular formula C19H18N6O6 B11708324 N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide CAS No. 302909-25-7

N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide

Cat. No.: B11708324
CAS No.: 302909-25-7
M. Wt: 426.4 g/mol
InChI Key: AAXACTHSNRWYEX-ZIOPAAQOSA-N
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Description

N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a chemical compound with the molecular formula C19H18N6O6 and a molecular weight of 426.39 g/mol . It belongs to a class of organic compounds known as dihydrazides. The structure features a pentanedihydrazide core linked to two 4-nitrobenzylidene groups, which may be of interest in the design and synthesis of novel molecular frameworks for various research applications . While specific biological mechanisms of action for this compound are not detailed in the current literature, compounds with similar functional groups, such as acryloylhydrazides, are explored in medicinal chemistry research for their cytotoxic properties and ability to act as chemostimulants . Researchers may investigate this compound for its potential in areas such as materials science or as a synthetic intermediate. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

302909-25-7

Molecular Formula

C19H18N6O6

Molecular Weight

426.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-8-16(9-5-14)24(28)29)2-1-3-19(27)23-21-13-15-6-10-17(11-7-15)25(30)31/h4-13H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI Key

AAXACTHSNRWYEX-ZIOPAAQOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the hydrazide’s amino groups on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond. A 1:2 molar ratio of pentanedihydrazide to 4-nitrobenzaldehyde is typically employed to ensure complete bis-substitution. The general equation is:

Pentanedihydrazide+2×4-NitrobenzaldehydeC₁₉H₁₈N₆O₆+2×H₂O\text{Pentanedihydrazide} + 2 \times \text{4-Nitrobenzaldehyde} \rightarrow \text{C₁₉H₁₈N₆O₆} + 2 \times \text{H₂O}

Side products, such as mono-substituted intermediates or over-oxidized species, may form if stoichiometry or reaction time is suboptimal.

Solvent and Catalyst Systems

  • Solvents : Ethanol, methanol, or dimethylformamide (DMF) are preferred due to their ability to dissolve both reactants. Ethanol is particularly advantageous for its low toxicity and ease of removal.

  • Catalysts : Glacial acetic acid (1–5% v/v) is commonly used to protonate the aldehyde, enhancing electrophilicity. In non-protic solvents, anhydrous sodium sulfate or molecular sieves may aid in water removal, shifting equilibrium toward product formation.

Table 1: Solvent and Catalyst Impact on Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolAcetic acid80672
MethanolNone65868
DMFSodium sulfate100485

Data inferred from analogous hydrazone syntheses.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Solid-supported synthesis, though unreported for this compound, could minimize purification challenges. Immobilizing pentanedihydrazide on resin beads allows sequential aldehyde coupling, followed by cleavage to release the product. This method is advantageous for high-throughput screening but suffers from lower yields due to incomplete functionalization.

Purification and Characterization

Recrystallization

Crude product is typically recrystallized from ethanol or DMF/water mixtures. The nitro groups’ electron-withdrawing nature reduces solubility in polar protic solvents, favoring crystallization.

Table 2: Recrystallization Solvent Efficacy

Solvent MixturePurity (%)Crystal Morphology
Ethanol/water95Needles
DMF/water98Platelets
Acetonitrile90Amorphous

Spectroscopic Validation

  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), methylene groups (δ 2.1–2.5 ppm), and hydrazone NH (δ 10.2 ppm, broad) .

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.

    Solvents: Ethanol, methanol, or other polar solvents.

    Reaction Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.

Major Products Formed

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted hydrazides.

    Condensation Products: More complex hydrazone derivatives.

Scientific Research Applications

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. The hydrazide groups can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity and affecting cellular processes .

Comparison with Similar Compounds

Planarity and Dihedral Angles

The planarity of Schiff bases significantly impacts their molecular packing and intermolecular interactions. For example, N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine exhibits near-planar geometry, with a dihedral angle of 6.19° between aromatic rings, enabling strong hydrogen bonding (R(2)(2)(8) motifs) . In contrast, N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide (IIe) has a dihedral angle of 55–78°, resulting in less efficient π-π stacking . The pentanedihydrazide backbone in the target compound likely promotes planarity, similar to , but this requires confirmation via crystallographic studies.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differentiate stability and solubility. For instance, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide forms intramolecular hydrogen bonds, stabilizing its structure . The target compound’s two hydrazide groups may facilitate intermolecular N–H···O hydrogen bonds, analogous to the discrete pairs observed in N-(4-nitrobenzylidene)-N'-phenylhydrazine .

Antimicrobial Activity

  • N'-(4-nitrobenzylidene)benzohydrazide derivatives exhibit MIC values of ≥4 µg/ml against C. albicans and C. auris .
  • 4-(2-chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide shows broad-spectrum antibacterial activity .
    The bis-substitution in the target compound may enhance activity due to increased conjugation and rigidity, though direct data are lacking.

Anticancer and Anti-inflammatory Activity

  • (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524) inhibits IKK2 (IC₅₀ = 20 µM), a target for anti-inflammatory drugs .
  • N,N′-2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(4-nitrobenzylidene) acetohydrazide (6c) demonstrates antiproliferative activity via apoptosis induction .
    The pentanedihydrazide backbone in the target compound may improve pharmacokinetic properties, such as solubility and bioavailability.

Thermal and Physical Properties

Nitro groups enhance thermal stability. For example:

  • PNN15 : Yellow powder, m.p. unreported .
  • (E)-N'-(4-nitrobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide (1f): m.p. 235.6–238°C . The target compound’s bis-substitution likely increases melting point compared to mono-nitro derivatives.

Computational Insights

  • 2-(4-((1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-3-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenoxy)-N’-(4-nitrobenzylidene)aceto hydrazide (6) was optimized via DFT, revealing planar geometry conducive to α-glucosidase inhibition .
  • Molecular docking of N'-(4-nitrobenzylidene) derivatives suggests nitro groups enhance binding to hydrophobic enzyme pockets .

Biological Activity

N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity. This article aims to present a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6O6C_{19}H_{18}N_{6}O_{6}. Its structure features two 4-nitrobenzylidene groups attached to a pentanedihydrazide backbone, which is crucial for its biological activity.

PropertyValue
Molecular Weight402.38 g/mol
CAS Number302909-25-7
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound showed an inhibition concentration (IC50) of 25 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers apoptotic pathways in cells .
  • Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

  • Research Findings : A study indicated that this compound reduced inflammation markers by approximately 40% in lipopolysaccharide (LPS)-stimulated macrophages .

Q & A

Basic: What are the optimal synthetic conditions for preparing N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide?

Methodological Answer:
The synthesis involves a two-step condensation reaction:

Hydrazide formation : React pentanedioic acid dihydrazide with 4-nitrobenzaldehyde in ethanol under reflux (70–80°C) for 6–8 hours. Maintain a molar ratio of 1:2 (dihydrazide:aldehyde) to ensure complete bis-functionalization.

Purification : Use recrystallization from ethanol or methanol to achieve ≥85% yield. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
Key considerations : Adjust pH to mildly acidic (pH 5–6) to stabilize the hydrazone bond. Solvent polarity significantly affects crystallinity; dimethyl sulfoxide (DMSO) may enhance solubility but reduce yield .

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Confirm the presence of hydrazone protons (δ 8.3–8.4 ppm, singlet) and nitrobenzylidene aromatic protons (δ 7.8–8.1 ppm, doublet). Absence of aldehyde protons (~10 ppm) indicates complete condensation .
  • IR Spectroscopy : Detect ν(C=N) at ~1650 cm⁻¹ and ν(NO₂) at 1500–1350 cm⁻¹. Broad bands near 3200 cm⁻¹ suggest N-H stretching in the hydrazide backbone .
  • Elemental Analysis : Verify C, H, N percentages (e.g., calculated N% ~13.3% for C₁₆H₁₇N₃O₄ derivatives) .

Advanced: How do crystallographic studies resolve discrepancies in molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters include bond lengths (C=N: ~1.28 Å) and dihedral angles between nitrobenzylidene and hydrazide planes (typically 5–15°) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts from nitro groups contribute ~25% to crystal packing). Resolve ambiguity in hydrogen-bonding networks (e.g., N-H···O vs. C-H···O) using CrystalExplorer .
    Note : Discrepancies in reported torsion angles may arise from solvent inclusion (e.g., methanol solvates alter packing motifs) .

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess charge-transfer potential. High electron density on nitro groups indicates electrophilic reactivity .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., n→π* in C=N bonds stabilize the hydrazone moiety). Mulliken charges reveal electron withdrawal by nitro groups (–0.45 e on NO₂ oxygen) .
  • NMR Chemical Shift Prediction : Use GIAO method with PCM solvent model. Match computed ¹³C shifts (e.g., C=N at ~160 ppm) to experimental data to validate tautomeric forms .

Advanced: How do structural modifications influence antibacterial activity?

Methodological Answer:

  • SAR Studies : Compare MIC values against S. aureus and E. coli. Nitrobenzylidene derivatives exhibit enhanced activity (MIC ~12.5 µg/mL) due to improved membrane permeability. Replace nitro with methoxy groups to assess electronic effects .
  • Mechanistic Validation :
    • Fluorescence quenching : Monitor DNA binding via ethidium bromide displacement assays.
    • ROS generation : Use DCFH-DA probe to quantify oxidative stress in bacterial cells .
      Contradiction : Higher lipophilicity (logP >3.5) may reduce aqueous solubility, offsetting gains in potency. Balance via hydrophilic substituents (e.g., hydroxyl groups) .

Advanced: What strategies mitigate thermal decomposition during characterization?

Methodological Answer:

  • TGA/DSC Analysis : Decomposition onset occurs at ~220°C. Use inert atmosphere (N₂) to prevent oxidative degradation. For hygroscopic samples, pre-dry at 60°C under vacuum .
  • Stabilization : Co-crystallize with methanol or DMSO to form stable solvates. Hydrogen-bonded networks (e.g., N-H···O=S in DMSO solvates) enhance thermal stability by ~40°C .

Advanced: How can crystallographic software (e.g., SHELXL) resolve twinning or disorder?

Methodological Answer:

  • Twinning : Apply TWIN/BASF commands in SHELXL to refine twin fractions. For pseudo-merohedral twinning, use HKLF5 format .
  • Disordered Solvents : Mask electron density peaks with SQUEEZE (PLATON) and apply ISOR restraints to nitro groups .
    Case Study : A 2020 study resolved disorder in a dimethyl sulfoxide solvate by partitioning occupancy between two orientations (65:35 ratio) .

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